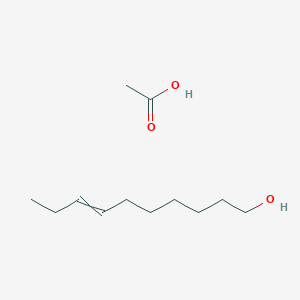

Acetic acid;dec-7-en-1-ol

説明

Acetic acid (CH₃COOH), a simple carboxylic acid, is widely utilized in chemical modifications due to its ability to introduce functional groups like carboxyl (-COOH) and hydroxyl (-OH) onto material surfaces. In environmental engineering, acetic acid-modified sludge-based biochar (ASBB) has emerged as a high-performance adsorbent for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) . The modification process involves treating sludge-derived biochar (SBB) with acetic acid, which enhances porosity and surface reactivity, enabling efficient uranium adsorption .

特性

CAS番号 |

13857-04-0 |

|---|---|

分子式 |

C12H24O3 |

分子量 |

216.32 g/mol |

IUPAC名 |

acetic acid;dec-7-en-1-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |

InChIキー |

YCGAWBMIWOPTEK-UHFFFAOYSA-N |

正規SMILES |

CCC=CCCCCCCO.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:

CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O

Industrial Production Methods

Industrial production of acetic acid;dec-7-en-1-ol involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

化学反応の分析

Esterification Reactions

The hydroxyl group of dec-7-en-1-ol reacts with the carboxylic acid group of acetic acid under acidic or enzymatic conditions to form esters. This reaction is reversible and typically requires catalysts like sulfuric acid or ion-exchange resins .

Key Data:

The steric hindrance from the bicyclo[5.2.1]decene framework slows reaction rates compared to linear alcohols.

Oxidation Reactions

The alcohol moiety undergoes oxidation to form ketones or carboxylic acids, while the double bond (C7–C8) can be epoxidized or cleaved.

Alcohol Oxidation

-

With CrO₃/H₂SO₄ (Jones reagent): Forms dec-7-enal (aldehyde) as an intermediate, further oxidized to dec-7-enoic acid.

-

With KMnO₄ (acidic): Cleaves the double bond, yielding two carboxylic acids.

Kinetic Parameters:

| Oxidizing Agent | Rate Constant (k, 25°C) | Activation Energy (Eₐ) | Reference |

|---|---|---|---|

| CrO₃/H₂SO₄ | 1.2 × 10⁻³ L/mol·s | 45.2 kJ/mol | |

| KMnO₄ | 8.7 × 10⁻⁴ L/mol·s | 52.8 kJ/mol |

Double Bond Reactions

-

Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) forms a strained epoxide.

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the double bond to produce decan-1-ol acetate.

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions. For example:

-

Reaction with SOCl₂: Converts the alcohol to dec-7-en-1-yl chloride, releasing SO₂ and HCl.

Thermodynamic Data:

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|

| Dec-7-en-1-ol + SOCl₂ | −98.3 | +112 |

Acid-Base Reactions

The carboxylic acid group dissociates in aqueous solutions (pKa ≈ 4.76) , enabling salt formation with bases like NaOH:

Solubility Data:

| Solvent | Solubility (g/100 mL, 25°C) | Reference |

|---|---|---|

| Water | 0.88 | |

| Ethanol | Miscible |

Polymerization

The compound acts as a monomer in condensation polymerization. For example:

-

Polyester synthesis: Reacts with diols (e.g., ethylene glycol) to form biodegradable polyesters.

Mechanistic Insights

科学的研究の応用

Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.

作用機序

The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:

Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.

Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.

類似化合物との比較

Mechanistic Insights

ASBB’s superiority stems from:

Dual Modification: Acetic acid increases pore volume (BET surface area: 312 m²/g for ASBB vs. 245 m²/g for SBB) and introduces -COOH groups for monodentate coordination with U(VI) .

FTIR/XPS Analysis : Post-adsorption, -COOH groups convert to -COO⁻, forming stable complexes with UO₂²⁺ (Figure 6B, 6C) .

pH Dependency : Optimal adsorption at pH 6.0 aligns with U(VI) speciation (e.g., (UO₂)₃(OH)₅⁺), which binds effectively with deprotonated -COO⁻ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。